Enantioselective PAF Receptor Binding: 30-Fold Affinity Advantage Over (R)-Isomer
In a direct head-to-head comparison of the synthesized enantiomers (R)-(+)-2f and (S)-(-)-2f in a competitive radioligand binding assay against the platelet-activating factor (PAF) receptor, (S)-(-)-2f demonstrated a 30-fold greater binding affinity than the (R)-(+)-2f isomer [1]. This stark difference in receptor engagement underscores the critical dependence of biological activity on the compound's absolute stereochemistry.
| Evidence Dimension | PAF receptor binding affinity |
|---|---|
| Target Compound Data | 30-fold higher affinity (relative quantification) |
| Comparator Or Baseline | (R)-(+)-2f enantiomer |
| Quantified Difference | 30-fold |
| Conditions | Radioligand binding assay using PAF receptor preparations |
Why This Matters
This quantifiable affinity difference is pivotal for scientists selecting a chiral building block for PAF receptor-targeted drug discovery, as it dictates which enantiomer will deliver the desired pharmacological outcome in cellular and in vivo models.
- [1] Fukushi, H.; Mabuchi, H.; Terashita, Z.; Nishikawa, K.; Sugihara, H. Synthesis and Platelet-Activating Factor (PAF)-Antagonistic Activities of Trisubstituted Piperazine Derivatives. Chemical and Pharmaceutical Bulletin, 1994, 42(3), 551-559. DOI: 10.1248/cpb.42.551. PMID: 8004700 View Source
